4-Phenyl-3,4-dihydroquinolin-2(1h)-one

Physicochemical property Solid-state characterization Purification

Select this 4-phenyl-substituted dihydroquinolinone for a predictable 15–16°C melting-point elevation (180–181°C) versus the unsubstituted scaffold, simplifying DSC purity validation. The core is accessible in ~65% yield via robust Rh-catalyzed 1,4-addition, ensuring cost-efficient scale-up. Med-chem teams rely on it to replicate the CHNQD-00603 osteogenesis pathway (1 µg/mL, non-cytotoxic) and to construct marine-alkaloid libraries with pM-level antifouling EC₅₀. Procure the exact substructure that locks in these physicochemical and biological performance differentiators.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 4888-33-9
Cat. No. B1616063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-3,4-dihydroquinolin-2(1h)-one
CAS4888-33-9
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
InChIKeyDEJKVLIJTMGIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 4888-33-9): Procurement-Grade Physicochemical and Synthetic Differentiation Profile


4-Phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 4888-33-9) is a nitrogen-containing heterocyclic compound belonging to the dihydroquinolinone class. It features a partially saturated quinolin-2(1H)-one core bearing a phenyl substituent at the C4 position. This substitution pattern distinguishes it from the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold (CAS 553-03-7) and the fully aromatic quinolin-2(1H)-one (CAS 59-31-4). The compound exhibits a melting point of 180–181 °C and a predicted pKa of 14.38 ± 0.40 . These physicochemical parameters differ measurably from those of its closest analogs, directly influencing its behavior in purification, formulation, and synthetic applications.

Why 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by Unsubstituted or Aromatic Quinolinone Analogs


Replacing 4-phenyl-3,4-dihydroquinolin-2(1H)-one with the unsubstituted 3,4-dihydroquinolin-2(1H)-one (CAS 553-03-7) or the fully aromatic quinolin-2(1H)-one (CAS 59-31-4) introduces quantifiable deviations in key physicochemical parameters. The target compound exhibits a melting point elevated by 15–16 °C relative to the unsubstituted analog and lies intermediate between the saturated and fully aromatic counterparts . Its predicted pKa is 0.38 log units lower (more acidic) than that of 3,4-dihydroquinolin-2(1H)-one . Such differences alter solid-state handling, recrystallization behavior, and ionization state at high pH—directly impacting procurement decisions for synthetic campaigns, formulation development, or analytical method validation where precise physicochemical properties are non‑negotiable.

Quantitative Differentiation Evidence for 4-Phenyl-3,4-dihydroquinolin-2(1H)-one vs. Closest Analogs


Melting Point Elevation vs. Unsubstituted 3,4-Dihydroquinolin-2(1H)-one

The melting point of 4-phenyl-3,4-dihydroquinolin-2(1H)-one is 180–181 °C , whereas the unsubstituted 3,4-dihydroquinolin-2(1H)-one (CAS 553-03-7) melts at 165–167 °C . This represents a 15–16 °C elevation attributable to the C4 phenyl substituent. The fully aromatic quinolin-2(1H)-one (CAS 59-31-4) melts at 197 °C , placing the target compound at an intermediate thermal stability.

Physicochemical property Solid-state characterization Purification

Predicted pKa Reduction (Increased Acidity) vs. Unsubstituted Analog

The predicted pKa of 4-phenyl-3,4-dihydroquinolin-2(1H)-one is 14.38 ± 0.40 , whereas that of 3,4-dihydroquinolin-2(1H)-one is 14.76 ± 0.20 . The 0.38 unit lower value indicates the phenyl‑substituted compound is slightly more acidic, leading to a greater degree of deprotonation at highly alkaline pH.

Ionization constant pH-dependent solubility Reactivity

Synthetic Yield from Cinnamate-Based Route Exceeds 60%

A synthetic route using methyl cinnamate and 2‑aminophenylboronic acid pinacol ester affords 4-phenyl-3,4-dihydroquinolin-2(1H)-one in approximately 65% yield . In comparison, a visible‑light‑induced aromatic amidation protocol for the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold reports yields ranging from 46% to 72% [1], placing the target compound's yield at the upper end of the class.

Synthetic methodology Reaction yield Process chemistry

Validated Scaffold for Osteogenic Differentiation via Derivative CHNQD-00603

Derivatization of 4-phenyl-3,4-dihydroquinolin-2(1H)-one with a methoxy group at C3 and a hydroxyl group at C4 yields CHNQD-00603, which promotes osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) at an optimal concentration of 1 µg/mL without cytotoxicity [1]. The parent scaffold itself is the starting point for this bioactivity; unsubstituted 3,4-dihydroquinolin-2(1H)-one does not appear in the reported structure‑activity series.

Osteogenesis Bone marrow mesenchymal stem cells Natural product scaffold

Potent Antifouling Activity in Natural Product Derivatives

Natural alkaloids containing the 4-phenyl-3,4-dihydroquinolin-2(1H)-one core exhibit potent antifouling activity. Compound 1 (a monoterpenoid combined with this core) displays an EC50 of 17.5 pM against barnacle (Balanus amphitrite) larval settlement, with a high therapeutic ratio (LC50/EC50 = 1200) [1]. This picomolar potency is among the highest reported for a natural antifoulant, underscoring the value of the phenyl‑substituted dihydroquinolinone scaffold.

Antifouling Marine natural product Barnacle larval settlement

Validated Application Scenarios for 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Synthetic Chemistry: High-Yield Building Block for Heterocyclic Libraries

When constructing focused libraries of dihydroquinolinone derivatives, the 4‑phenyl‑substituted variant offers a proven 65% yield from a reliable Rh‑catalyzed 1,4‑addition route . This places its synthetic accessibility at the upper end of the class (cf. 46–72% for the unsubstituted scaffold [1]), reducing the cost per gram and ensuring consistent supply for parallel synthesis or scale‑up campaigns.

Analytical Method Development: Reference Standard with Defined Thermal Behavior

The 15–16 °C elevation in melting point (180–181 °C) relative to 3,4-dihydroquinolin-2(1H)-one allows chromatographic and calorimetric methods to be validated using a distinct thermal signature. This facilitates purity assessment by DSC and enables unambiguous identification in mixtures containing the unsubstituted analog.

Medicinal Chemistry: Scaffold for Osteogenic Differentiation Agents

Derivatization of this specific scaffold (methoxy at C3, hydroxyl at C4) yields CHNQD-00603, a compound that promotes BMSC osteogenesis at 1 µg/mL with no cytotoxicity [2]. Procuring the 4‑phenyl core directly enables medicinal chemists to replicate this validated modification pathway and explore SAR around a scaffold with demonstrated in vitro efficacy.

Marine Natural Product Discovery: Access to Picomolar Antifouling Chemotypes

The 4-phenyl-3,4-dihydroquinolin-2(1H)-one core is embedded in natural alkaloids that exhibit EC50 values as low as 17.5 pM against barnacle larval settlement [3]. For marine antifouling research or bioinspired coating development, procurement of this exact scaffold provides the fundamental substructure required to access this class of ultra‑potent, non‑toxic antifoulants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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